molecular formula C18H15N3O4S2 B2826405 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide CAS No. 899954-92-8

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2826405
CAS No.: 899954-92-8
M. Wt: 401.46
InChI Key: ZBADMRQQPKCUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide is a complex organic compound featuring a combination of benzoisothiazolone and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with commercially available starting materials such as benzoic acid derivatives and thiazole derivatives.

  • Key Steps

    • Formation of Benzoisothiazolone: : Benzoic acid derivative undergoes cyclization with a sulfur donor in the presence of an oxidizing agent to form the benzoisothiazolone structure.

    • Coupling Reaction: : The benzoisothiazolone intermediate is then coupled with a benzothiazole derivative through a condensation reaction to form the final product.

  • Reaction Conditions: : The reactions are usually conducted under mild to moderate temperatures (20-80°C) and may involve catalysts such as Lewis acids or bases to facilitate the reactions.

Industrial Production Methods

  • Scale-Up: : For industrial production, the synthesis might be optimized for yield and cost-efficiency. This could involve continuous flow reactors, automated synthesis platforms, or batch processing, depending on the scale and requirements.

  • Purification: : The final compound is purified using standard techniques like recrystallization, chromatography, and distillation to achieve high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions, where the sulfur-containing moieties may be further oxidized, altering its chemical properties.

  • Reduction: : Reduction reactions might involve the reduction of the carbonyl groups or the sulfur moiety.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for functionalization at various positions on the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogenating agents, alkylating agents, acylating agents.

  • Conditions: : Typically ambient temperature to moderate heating (20-100°C), depending on the desired transformation.

Major Products Formed

  • From Oxidation: : Sulfone derivatives, sulfoxide derivatives.

  • From Reduction: : Alcohol derivatives, amine derivatives.

  • From Substitution: : Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

  • Catalysis: : Utilized as a ligand or catalyst in various organic transformations due to its complex structure and functional groups.

  • Synthetic Intermediate: : Serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

  • Biological Activity: : Explored for potential antimicrobial, antiviral, and anticancer activities due to its unique structure.

  • Biochemical Probes: : Used as a probe to study biochemical pathways and enzyme functions in vitro and in vivo.

Medicine

  • Drug Development: : Potential lead compound for developing new therapeutic agents targeting specific diseases.

  • Diagnostics: : Used in the development of diagnostic assays and imaging agents.

Industry

  • Material Science: : Incorporated into polymers and materials for enhanced properties like stability, durability, and functionality.

  • Electronics: : Used in the synthesis of organic electronic materials due to its conjugated system.

Mechanism of Action

  • Mechanistic Pathways: : The compound may exert its effects through interactions with specific molecular targets such as enzymes, receptors, or DNA.

  • Molecular Targets: : Enzymes involved in oxidative stress pathways, receptors in cell signaling pathways, or nucleic acids involved in genetic regulation.

  • Pathways Involved: : It may modulate pathways related to cell proliferation, apoptosis, or immune response, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-2,3-dihydrobenzo[d]isothiazole-1,1-dioxide: : A simpler analogue without the benzothiazole moiety.

  • N-(benzothiazol-2-yl)propanamide: : Lacks the benzoisothiazolone structure.

  • Benzothiazole derivatives: : Various other derivatives with different substituents on the benzothiazole ring.

Uniqueness

  • The unique combination of benzoisothiazolone and benzothiazole moieties in 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide imparts distinct reactivity and potential applications not observed in its simpler analogues. Its complex structure allows for diverse chemical modifications and biological interactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-11-6-7-13-14(10-11)26-18(19-13)20-16(22)8-9-21-17(23)12-4-2-3-5-15(12)27(21,24)25/h2-7,10H,8-9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBADMRQQPKCUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.